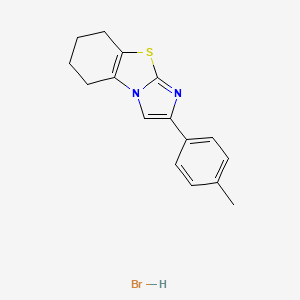

サイクリックピフィトリンアルファ臭化水素酸塩

概要

説明

Pifithrin-beta hydrobromide (PFT β hydrobromide) is a potent p53 inhibitor with an IC50 of 23 μM . It is a stable, cell-permeable analog of pifithrin-α . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .

Synthesis Analysis

Pifithrin-α, an inhibitor of the p53 protein, is regarded as a lead compound for cancer and neurodegenerative disease therapy. Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Molecular Structure Analysis

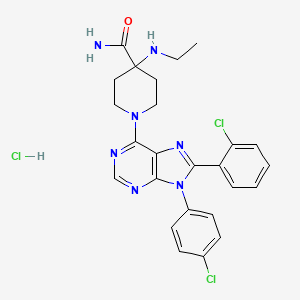

The molecular formula of Pifithrin-beta hydrobromide is C16H17BrN2S . The InChI isInChI=1S/C16H16N2S.BrH/c1-11-6-8-12 (9-7-11)13-10-18-14-4-2-3-5-15 (14)19-16 (18)17-13;/h6-10H,2-5H2,1H3;1H . Chemical Reactions Analysis

Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .Physical And Chemical Properties Analysis

The molecular weight of Pifithrin-beta hydrobromide is 349.3 g/mol .In Vivo

Pifithrin-beta hydrobromideβ-HBr has been studied in a variety of in vivo models, including mouse models of cancer and neurodegenerative diseases. In these models, Pifithrin-beta hydrobromideβ-HBr has been shown to modulate p53 activity and reduce tumor growth and progression. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function in mouse models of Alzheimer’s disease.

In Vitro

Pifithrin-beta hydrobromideβ-HBr has also been studied in vitro, in cell culture models of cancer and neurodegenerative diseases. In these models, Pifithrin-beta hydrobromideβ-HBr has been shown to modulate p53 activity and reduce tumor cell proliferation. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function in cell culture models of Alzheimer’s disease.

作用機序

Target of Action

Cyclic Pifithrin-alpha hydrobromide, also known as Pifithrin-beta hydrobromide or Cyclic Pifithrin-A hydrobromide, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor. It is very important because it can prevent cells from growing and dividing too rapidly or in an uncontrolled way .

Mode of Action

This compound acts as an inhibitor of p53 . It works by reversibly blocking the p53-dependent transactivation of p53-responsive genes . This means it can temporarily stop the p53 protein from activating certain genes that are responsive to it .

Biochemical Pathways

The primary biochemical pathway affected by Cyclic Pifithrin-alpha hydrobromide is the p53 signaling pathway . By inhibiting the p53 protein, this compound can affect the normal functioning of this pathway, which is often involved in cell cycle control, apoptosis, and DNA repair .

Result of Action

The inhibition of p53 by Cyclic Pifithrin-alpha hydrobromide can lead to a decrease in p53-mediated apoptosis, meaning it can reduce the rate at which cells undergo programmed cell death in response to p53 . This compound has also been reported to increase apoptosis in target cells when used in combination with antimicrotubule agents .

Action Environment

The efficacy and stability of Cyclic Pifithrin-alpha hydrobromide can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas . Therefore, the storage and handling conditions can significantly impact the effectiveness of this compound. Additionally, the biological environment within the body, including the presence of other molecules and the pH of the surroundings, may also affect its action.

生物活性

Pifithrin-beta hydrobromideβ-HBr has been shown to modulate p53 activity and reduce tumor cell proliferation in cell culture models of cancer. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function in cell culture models of Alzheimer’s disease.

Biochemical and Physiological Effects

Pifithrin-beta hydrobromideβ-HBr has been shown to modulate the activity of the p53 protein and reduce its ability to induce cell cycle arrest and apoptosis. Additionally, Pifithrin-beta hydrobromideβ-HBr has been studied for its potential to protect against neuronal damage and improve cognitive function.

実験室実験の利点と制限

One of the main advantages of using Pifithrin-beta hydrobromideβ-HBr in laboratory experiments is that it is relatively easy to synthesize and can be obtained in high purity. Additionally, Pifithrin-beta hydrobromideβ-HBr is stable and can be stored for long periods of time. However, the potential side effects of Pifithrin-beta hydrobromideβ-HBr have not been fully studied and should be taken into consideration.

将来の方向性

Future research should focus on further elucidating the mechanism of action of Pifithrin-beta hydrobromideβ-HBr and its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the safety and efficacy of Pifithrin-beta hydrobromideβ-HBr in clinical trials. Furthermore, research should be conducted to explore the potential of Pifithrin-beta hydrobromideβ-HBr to be used in combination with other therapies to improve outcomes in cancer and neurodegenerative diseases. Finally, research should be conducted to explore the potential of Pifithrin-beta hydrobromideβ-HBr to be used as a chemopreventive agent.

科学的研究の応用

p53媒介アポトーシスの阻害

サイクリックピフィトリンアルファ臭化水素酸塩は、ピフィトリンアルファの安定で細胞透過性のアナログです . これは、p53媒介アポトーシスを阻害することがわかっています . これにより、アポトーシスと細胞死に関する研究において貴重なツールとなります。

p53依存性遺伝子転写の阻害

アポトーシスを阻害することに加えて、サイクリックピフィトリンアルファ臭化水素酸塩は、p53依存性遺伝子転写も阻害します . この特性は、遺伝子発現と調節におけるp53の役割を調査する研究で使用できます。

デキサメタゾンの誘導する細胞死の予防

研究により、サイクリックピフィトリンアルファ臭化水素酸塩は、マウス胸腺細胞におけるデキサメタゾンの誘導する細胞死を防ぐことができることが示されています . これにより、グルココルチコイド誘導性細胞死と関連するプロセスに関する研究の可能性が示唆されます。

STAT6転写の阻害

サイクリックピフィトリンアルファ臭化水素酸塩は、STAT6転写の強力な阻害剤です . これにより、STAT6経路とその免疫応答やその他の細胞プロセスにおける役割に関する研究に役立ちます。

p53欠損腫瘍の治療に対する感作

サイクリックピフィトリンアルファ臭化水素酸塩は、p53欠損腫瘍を放射線療法と化学療法に感作することがわかっています . これにより、特にp53欠損腫瘍に対する治療法の開発における癌研究の可能性が示唆されます。

タバコ煙誘発アポトーシスにおける役割

サイクリックピフィトリンアルファ臭化水素酸塩は、p53阻害剤として使用され、タバコ煙誘発肺内皮細胞アポトーシスにおけるその役割を研究してきました . これにより、喫煙関連肺疾患に関する研究におけるその可能性が示されます。

Safety and Hazards

特性

IUPAC Name |

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNCOAOESGSEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010188 | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511296-88-1 | |

| Record name | Pifithrin-beta hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

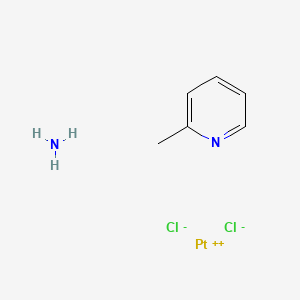

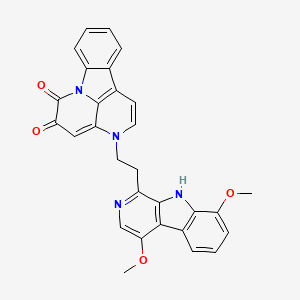

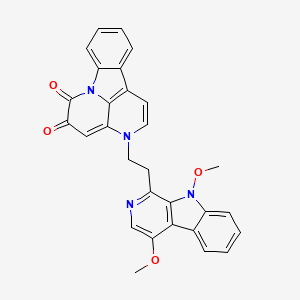

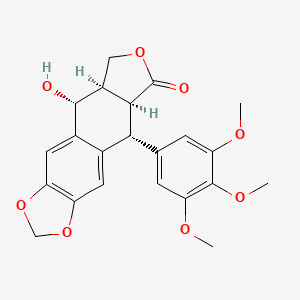

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)